molecular formula C18H20FNO3S B028038 Prasugrel metabolite CAS No. 239466-74-1

Prasugrel metabolite

Katalognummer B028038
CAS-Nummer: 239466-74-1
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: ZWUQVNSJSJHFPS-XFXZXTDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Prasugrel is transformed into its active metabolite through a series of metabolic steps. Initially, prasugrel undergoes hydrolysis to a thiolactone, followed by ring opening to form R-138727. This process involves various enzymes and metabolic pathways, including the human carboxylesterases 1 and 2, and the cytochrome P450 system. The synthesis of prasugrel and its metabolites is complex, involving steps like cyanide substitution, bromination, N-substitution, and the Grignard reaction, among others (Farid et al., 2007), (Williams et al., 2008), (Du Yan-qin et al., 2012).

Molecular Structure Analysis

The active metabolite of prasugrel, R-138727, exhibits a complex molecular structure characterized by the presence of thiol and piperidinylidene groups. This molecular configuration is pivotal for its activity as a P2Y12 adenosine diphosphate receptor antagonist, which is central to its antiplatelet effect. The metabolite consists of multiple isomers, with specific isomers exhibiting higher antiplatelet potency (Hasegawa et al., 2005).

Chemical Reactions and Properties

The metabolite R-138727 undergoes further reactions in the body, such as S-methylation and conjugation with cysteine. These reactions contribute to its pharmacological profile and elimination from the body. The interaction of the metabolite with various enzymes and receptors illustrates its complex chemical properties (Kazui et al., 2014).

Physical Properties Analysis

The physical properties of prasugrel's metabolite, like solubility, stability, and absorption characteristics, are crucial for its pharmacokinetic profile. These properties determine how the drug is absorbed, distributed, and eliminated in the human body, influencing its overall efficacy (Small et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity, binding affinity to platelet receptors, and interaction with other molecules, define the metabolite's role in inhibiting platelet aggregation. Understanding these properties is essential for optimizing the therapeutic use of prasugrel (Angiolillo et al., 2008).

Wissenschaftliche Forschungsanwendungen

Antiplatelet Drug

  • Scientific Field: Medicine, Pharmacology .
  • Application Summary: Prasugrel is a novel thienopyridine prodrug that is rapidly metabolised to its active platelet-inhibitory metabolite (R-138727). This metabolite exerts antiplatelet activity through antagonism of P2Y(12) receptors . Prasugrel has found extensive use as a major thienopyridine ADP-receptor antagonist with a safer, higher, faster, and more consistent level of inhibition of platelet aggregation compared to similar drugs .
  • Methods of Application: Prasugrel is administered orally. It is then metabolised in the body to its active form .
  • Results/Outcomes: Prasugrel has shown a more consistent level of inhibition of platelet aggregation compared to similar drugs. This makes it a valuable tool in the treatment of cardiovascular diseases .

Drug Synthesis

  • Scientific Field: Chemistry .
  • Application Summary: Prasugrel is synthesized from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethan-1-one .
  • Methods of Application: The synthesis involves several steps including N-protection, boric acid substitution, N-substitution, acid hydrolysis of the methyl ether, and subsequent acetylation .
  • Results/Outcomes: The described method results in prasugrel with a total yield of 50% after seven linear steps .

Improved Drug Synthesis

  • Scientific Field: Chemistry .
  • Application Summary: An improved method for the synthesis of prasugrel has been developed . This method starts from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and involves several steps including N-protection, boric acid substitution, N-substitution, acid hydrolysis of the methyl ether, and subsequent acetylation .
  • Methods of Application: The synthesis involves several steps and uses various reagents such as triphenylchloromethane, trimethyl borate, and TsOH .
  • Results/Outcomes: The improved method results in prasugrel with a total yield of 50% after seven linear steps .

Biocatalytic Synthesis

  • Scientific Field: Biochemistry .
  • Application Summary: A biocatalytic method for the synthesis of the active metabolites of prasugrel has been developed . This method uses fungal peroxygenases to mimic P450 reactions in vitro .
  • Methods of Application: The method involves a two-step oxidation process. In the case of prasugrel, a cascade of porcine liver esterase (PLE) and a peroxygenase from the agaric fungus Marasmius rotula (Mro UPO) is used .
  • Results/Outcomes: The biocatalytic method results in a yield of 44% for the active metabolite of prasugrel .

Pharmacokinetics and Pharmacodynamics Study

  • Scientific Field: Pharmacology .
  • Application Summary: A study was conducted to compare the pharmacokinetics, pharmacodynamics, and tolerability of Prasugrel in healthy subjects of different ethnicities .
  • Methods of Application: In the study, subjects were given a Prasugrel 60-mg loading dose (LD) followed by daily 10-mg maintenance doses (MD) for 7 days and then 5-mg MD for 10 days . Plasma concentrations of Prasugrel’s active metabolite and inhibition of ADP-induced platelet aggregation (IPA) were determined .
  • Results/Outcomes: The study found that mean exposure to the Prasugrel active metabolite following Prasugrel 60-mg LD and during daily 10-mg or 5-mg MD was higher in each of the Asian groups than in the Caucasian group, which resulted in greater platelet inhibition .

Inhibition of Platelet Procoagulant Activities

  • Scientific Field: Hematology .
  • Application Summary: The active metabolite of Prasugrel has been found to inhibit adenosine diphosphate (ADP) and collagen-stimulated platelet procoagulant activities .
  • Methods of Application: The study involved the use of Prasugrel’s active metabolite in inhibiting ADP and collagen-induced platelet aggregation .
  • Results/Outcomes: The study found that the active metabolite of Prasugrel inhibits platelet procoagulant activity in whole blood (as determined by phosphatidylserine expression on platelets and TF expression on monocyte–platelet aggregates), resulting in the functional consequences of delayed thrombin generation and impaired clot development .

Safety And Hazards

Prasugrel has demonstrated a greater platelet inhibition and a decreased incidence of ischemic events compared with clopidogrel, but with an increased incidence of bleeding events . Certain populations with acute coronary syndrome (ACS) may be at higher risk for major bleeding episodes leading to fatal events when using prasugrel with other antithrombotic agents and antiplatelet agents .

Zukünftige Richtungen

Future trials demonstrating reduced bleeding complications compared to platelet transfusion without an increase in ischemic complications are eagerly awaited . Another exciting future direction is the development of selatogrel, a novel subcutaneous, direct acting, and reversible P2Y12 inhibitor .

Eigenschaften

IUPAC Name

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUQVNSJSJHFPS-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C\C(=O)O)/C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439427
Record name (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid

CAS RN

204204-73-9, 239466-74-1
Record name (2Z)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204204-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name R-138727
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204204739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prasugrel metabolite
Reactant of Route 2
Prasugrel metabolite
Reactant of Route 3
Prasugrel metabolite
Reactant of Route 4
Prasugrel metabolite
Reactant of Route 5
Reactant of Route 5
Prasugrel metabolite
Reactant of Route 6
Prasugrel metabolite

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.